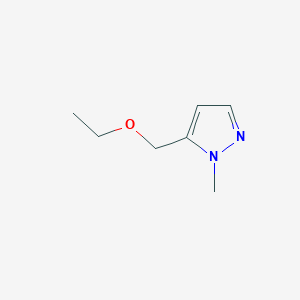

5-(ethoxymethyl)-1-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(ethoxymethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-10-6-7-4-5-8-9(7)2/h4-5H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXNMBBYAFGTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=NN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 5 Ethoxymethyl 1 Methyl 1h Pyrazole

Elucidation of Cycloaddition Pathways

Cycloaddition reactions are powerful tools for the synthesis of five-membered heterocyclic rings like pyrazoles. The most common pathway is the [3+2] cycloaddition, or 1,3-dipolar cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile. tandfonline.comrsc.org For the synthesis of a 1,5-disubstituted pyrazole (B372694) such as 5-(ethoxymethyl)-1-methyl-1H-pyrazole, this typically involves the reaction of a diazoalkane with an alkyne or an alkene, followed by oxidation. rsc.orgnih.gov

Mechanistic studies, often supported by Density Functional Theory (DFT), investigate the electronic nature of these reactions. mdpi.comresearchgate.net The reaction of a nitrile imine, generated in situ, with an enaminone can proceed via an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) to form tetrasubstituted pyrazoles with high regioselectivity. mdpi.com Theoretical studies help in understanding the regio- and stereoselectivity by analyzing the transition states of the reacting species. mdpi.comresearchgate.net For instance, cascade reactions involving α-diazoesters and ynones can proceed through a sequence of [3+2] cycloaddition, shifts, and insertion processes to yield functionalized pyrazoles. researchgate.net

The substituents on both the dipole and the dipolarophile play a critical role in controlling the reaction's regiochemistry. In the context of this compound, the precursors would be selected to ensure the ethoxymethyl group is at the C5 position and the methyl group at the N1 position.

Studies of Cyclocondensation Mechanisms

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative, known as the Knorr synthesis. nih.govnih.gov For this compound, the synthesis would involve the reaction of methylhydrazine with a β-dicarbonyl compound bearing an ethoxymethyl group, such as 4-ethoxy-1,1-dimethoxybut-3-en-2-one (B13489113) or a similar precursor.

Mechanistic studies of this reaction show that it typically proceeds through the initial formation of a hydrazone intermediate. researchgate.netchim.it This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. beilstein-journals.org The regioselectivity of the reaction with an unsymmetrical dicarbonyl compound and a substituted hydrazine like methylhydrazine is a key point of investigation. The initial nucleophilic attack can occur at either carbonyl group, leading to two possible regioisomers. Steric and electronic factors of the substituents govern the preferred pathway. beilstein-journals.orgresearchgate.net

Alternative cyclocondensation routes include the reaction of α,β-unsaturated ketones or alkynones with hydrazines. nih.govbeilstein-journals.org These reactions proceed via a Michael addition followed by cyclization and elimination/oxidation. nih.govbeilstein-journals.org For example, a Cope-type hydroamination of 1,3-diynes with hydrazine involves a nucleophilic attack leading to an allene (B1206475) intermediate, which then undergoes electrophilic cyclization to form 3,5-disubstituted pyrazoles. rsc.org

Mechanistic Insights into C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying heterocyclic cores. For pyrazoles, the electronic properties of the ring influence the reactivity of its C-H bonds. The pyrazole ring is considered π-excessive, making it susceptible to electrophilic attack, typically at the C4 position. chim.itpharmaguideline.com The presence of a methyl group at N1 and an ethoxymethyl group at C5 in this compound would electronically influence the C3 and C4 positions.

Mechanistic studies often focus on transition-metal-catalyzed processes, such as palladium- or rhodium-catalyzed direct arylation. rsc.org These reactions are believed to proceed through various mechanisms, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic substitution pathways. The specific mechanism depends on the metal catalyst, ligands, substrate, and reaction conditions. For N-substituted pyrazoles, directed metalation via coordination to the N2 atom can facilitate C-H activation at the C5 position. However, since this position is already substituted in the target molecule, functionalization would be directed towards C3 or C4. Computational studies are often employed to rationalize the observed regioselectivity and to model the energetic profiles of the catalytic cycles.

Role of Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving this compound is fundamental to controlling reaction pathways and selectivity.

In Cycloaddition: DFT calculations are invaluable for elucidating the transition state structures in [3+2] cycloadditions. mdpi.com These studies can determine whether the reaction is concerted or stepwise and explain the origins of regio- and stereoselectivity. The geometry and energy of the transition state are influenced by frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. researchgate.net

In Metal-Catalyzed Reactions: Mechanistic studies of metal-catalyzed reactions, such as C-H functionalization or cross-coupling, focus on identifying the key organometallic intermediates (e.g., oxidative addition complexes, metalacycles) and transition states. mdpi.comnih.govrsc.org For example, in a proposed mechanism for pyrazole synthesis via oxidation-induced N-N coupling, a 2-electron oxidized diazatitanacycle was identified as the key species undergoing reductive elimination. nih.gov

The table below summarizes key intermediates and the methods used to study them in typical pyrazole synthesis reactions.

| Reaction Type | Key Intermediates/Transition States | Common Investigative Techniques |

| Cyclocondensation | Hydrazone, Enamine, Pyrazoline | NMR Spectroscopy, Isolation and Characterization, Kinetic Studies |

| [3+2] Cycloaddition | Concerted or Stepwise Transition States | DFT Calculations, Isotope Labeling, Kinetic Studies |

| C-H Functionalization | Organometallic Complexes, Metalacycles | In-situ Spectroscopy (NMR, IR), DFT Calculations, Stoichiometric Reactions |

Kinetic and Thermodynamic Aspects of Reactions

The outcome of many reactions leading to or involving pyrazoles can be dictated by whether the process is under kinetic or thermodynamic control. mdpi.comnih.govresearchgate.net

Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy barrier is dominant. This is often achieved at lower reaction temperatures and shorter reaction times. In the synthesis of substituted pyrazoles, kinetic control can be exploited to favor a specific regioisomer that might not be the most stable one. mdpi.comnih.gov

Thermodynamic Control: This regime favors the most stable product. It is typically achieved by using higher reaction temperatures, longer reaction times, or conditions that allow for the equilibration of intermediates or products. mdpi.comnih.gov

For example, in the synthesis of 3,5-disubstituted pyrazoles from heteropropargyl precursors, the formation of the pyrazole can be the kinetically favored pathway, while a competing cycloisomerization to a furan (B31954) may be the thermodynamically favored route. mdpi.comnih.govresearchgate.net Careful optimization of reaction parameters such as solvent, catalyst loading, and time is crucial to selectively obtain the desired pyrazole product. mdpi.comresearchgate.net Kinetic studies, which measure reaction rates under various conditions, are essential for determining activation parameters and supporting proposed mechanisms. researchgate.netresearchgate.net

Regioselectivity and Stereoselectivity Control

Control over regioselectivity and stereoselectivity is paramount in the synthesis and functionalization of unsymmetrically substituted pyrazoles like this compound.

Regioselectivity in Synthesis: During the cyclocondensation of an unsymmetrical 1,3-dicarbonyl precursor with methylhydrazine, two regioisomers can be formed. The regiochemical outcome is influenced by the differential reactivity of the two carbonyl groups towards the two different nitrogen atoms of methylhydrazine. Factors such as pH, solvent, and the steric and electronic nature of the substituents determine which isomer is predominantly formed. beilstein-journals.orgresearchgate.net Similarly, in [3+2] cycloaddition reactions, the orientation of the dipole relative to the dipolarophile dictates the substitution pattern of the resulting pyrazole. mdpi.comthieme.dersc.org

Stereoselectivity in Functionalization: For reactions involving the pyrazole ring itself, such as the Michael addition of the pyrazole nitrogen to a prochiral α,β-unsaturated compound, stereoselectivity becomes important. nih.gov The use of chiral catalysts or auxiliaries can induce facial selectivity in the attack, leading to the preferential formation of one enantiomer or diastereomer. The development of switchable regio- and stereoselective syntheses, where reaction conditions can be tuned to favor different isomers, represents a significant advance in the field. nih.gov

The table below provides examples of factors influencing selectivity in pyrazole chemistry.

| Selectivity Type | Influencing Factors | Example Reaction |

| Regioselectivity | Steric hindrance, electronic effects of substituents, pH, catalyst choice | Knorr pyrazole synthesis with unsymmetrical precursors. beilstein-journals.orgresearchgate.net |

| Regioselectivity | Frontier Molecular Orbital (FMO) control, catalyst coordination | [3+2] Cycloaddition of nitrile imines to alkynes. mdpi.comthieme.de |

| Stereoselectivity | Chiral catalysts/ligands, reaction temperature, coordinating additives (e.g., Ag₂CO₃) | Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 5 Ethoxymethyl 1 Methyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-(ethoxymethyl)-1-methyl-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

High-resolution ¹H and ¹³C NMR spectra provide precise chemical shifts and coupling constants, which are fundamental for structural confirmation. The substitution pattern of the pyrazole (B372694) ring, with substituents at positions 1 and 5, leads to a predictable set of signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The two protons on the pyrazole ring (H-3 and H-4) would appear as doublets due to vicinal coupling. The chemical shifts of the protons in the ethoxymethyl and N-methyl groups would be found in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the three pyrazole ring carbons and the four carbons of the substituents. The chemical shifts of the pyrazole carbons are particularly sensitive to the electronic effects of the substituents. The presence of the N-methyl and the electron-donating ethoxymethyl group influences the shielding of the ring carbons. In N-unsubstituted pyrazoles, broad signals for C3 and C5 can be observed due to tautomeric equilibrium; however, in N-methylated compounds like the title molecule, sharp signals are expected.

Predicted NMR Data: The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally similar pyrazoles. rsc.orgrsc.orgmdpi.com

Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on analysis of related pyrazole derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (pyrazole ring) | 7.3 - 7.5 | Doublet (d) | 1.5 - 2.5 |

| H-4 (pyrazole ring) | 6.0 - 6.2 | Doublet (d) | 1.5 - 2.5 |

| -CH₂- (ethoxymethyl) | 4.5 - 4.7 | Singlet (s) | N/A |

| -O-CH₂- (ethoxy) | 3.5 - 3.7 | Quartet (q) | ~7.0 |

| N-CH₃ (N-methyl) | 3.8 - 4.0 | Singlet (s) | N/A |

| -CH₃ (ethoxy) | 1.2 - 1.4 | Triplet (t) | ~7.0 |

Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on analysis of related pyrazole derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole ring) | 138 - 142 |

| C-4 (pyrazole ring) | 105 - 108 |

| C-5 (pyrazole ring) | 148 - 152 |

| -CH₂- (ethoxymethyl) | 65 - 68 |

| -O-CH₂- (ethoxy) | 66 - 69 |

| N-CH₃ (N-methyl) | 35 - 39 |

| -CH₃ (ethoxy) | 14 - 16 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the coupling between the H-3 and H-4 protons on the pyrazole ring and the coupling between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign the carbon signals for C-3, C-4, and all the aliphatic carbons based on their attached protons.

For N-substituted pyrazoles like this compound, annular tautomerism involving the migration of a proton between the two nitrogen atoms is not possible. However, NMR spectroscopy can be used to study conformational preferences, particularly the rotation around the C5-CH₂ and CH₂-O bonds of the flexible ethoxymethyl side chain. At low temperatures, it might be possible to observe distinct signals for different conformers if the rotational barrier is sufficiently high. In most cases, rapid rotation at room temperature would lead to time-averaged signals in the NMR spectrum.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns. For this compound (predicted molecular weight: 154.21 g/mol ), electron ionization (EI) would likely induce several characteristic fragmentation pathways.

The primary fragmentation would likely involve the ethoxymethyl side chain. Key fragmentation steps could include:

Alpha-cleavage: Loss of the ethyl radical (•CH₂CH₃) from the ether, leading to a fragment ion.

Cleavage of the C-O bond: Fragmentation could result in the loss of an ethoxy radical (•OCH₂CH₃) or an ethoxy group.

Ring Fragmentation: The pyrazole ring itself can undergo cleavage, typically involving the loss of N₂ or HCN, a common feature in the mass spectra of pyrazoles.

Table 3: Predicted Key Mass Fragments for this compound Predictions based on common fragmentation patterns of ethers and pyrazole derivatives.

| Predicted m/z | Possible Fragment Identity | Fragmentation Pathway |

| 154 | [M]⁺ | Molecular Ion |

| 125 | [M - CH₂CH₃]⁺ | Loss of ethyl radical |

| 109 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 97 | [C₅H₉N₂]⁺ | Cleavage of the ethoxymethyl group at the C5-C bond |

| 82 | [C₄H₆N₂]⁺ | Loss of ethoxymethyl group and subsequent rearrangement |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational bands:

C-H Stretching: Aromatic C-H stretching from the pyrazole ring would appear around 3100-3150 cm⁻¹, while aliphatic C-H stretching from the methyl and ethoxymethyl groups would be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: Vibrations associated with the pyrazole ring's double bonds would be expected in the 1500-1600 cm⁻¹ range.

C-O-C Stretching: A prominent band corresponding to the asymmetric stretching of the ether linkage in the ethoxymethyl group would be expected around 1100-1150 cm⁻¹.

Ring Vibrations: Pyrazole ring stretching and deformation modes typically appear in the 1300-1500 cm⁻¹ region. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound Predictions based on typical group frequencies and data from related pyrazole compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch (pyrazole) | 3100 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N / C=C Ring Stretch | 1500 - 1600 |

| CH₂ / CH₃ Bending | 1370 - 1470 |

| C-N Ring Stretch | 1300 - 1400 |

| Asymmetric C-O-C Stretch | 1100 - 1150 |

| Pyrazole Ring Deformation | 800 - 1000 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of related pyrazole structures allows for a reliable prediction of its key geometric parameters. mdpi.comresearchgate.netnih.gov

The pyrazole ring is expected to be planar. The N-methyl and C-ethoxymethyl groups would be attached to this plane. The conformation of the ethoxymethyl side chain in the solid state would be determined by crystal packing forces, including potential weak intermolecular interactions such as C-H···N or C-H···O hydrogen bonds, which could link molecules into chains or more complex networks. The bond lengths and angles within the pyrazole ring would be consistent with those observed in other 1,5-disubstituted pyrazoles.

Table 5: Predicted Bond Lengths and Angles for this compound Predictions based on crystallographic data of similar pyrazole derivatives.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.34 - 1.36 |

| N2-C3 | 1.32 - 1.34 |

| C3-C4 | 1.38 - 1.40 |

| C4-C5 | 1.35 - 1.37 |

| C5-N1 | 1.36 - 1.38 |

| **Bond Angles (°) ** | |

| C5-N1-N2 | 110 - 113 |

| N1-N2-C3 | 105 - 108 |

| N2-C3-C4 | 110 - 113 |

| C3-C4-C5 | 104 - 107 |

| C4-C5-N1 | 107 - 110 |

UV-Vis Spectroscopy for Electronic Transitions

Detailed experimental research findings and specific data tables regarding the UV-Vis spectroscopy of this compound are not available in published scientific literature. While the synthesis of related compounds has been reported, the electronic absorption properties of the title compound have not been characterized and documented. researchgate.net

General principles of UV-Vis spectroscopy suggest that as a substituted pyrazole, this compound would exhibit electronic transitions characteristic of the pyrazole chromophore. The primary absorption in the UV region would be attributable to π → π* transitions within the heterocyclic ring. The presence of a methyl group at the N1 position and an ethoxymethyl group at the C5 position would be expected to have a modest influence on the absorption wavelength (λmax) and molar absorptivity (ε) compared to the parent pyrazole molecule. However, without experimental verification, any specific values would be purely speculative.

Similarly, a data table summarizing the absorption maxima, molar absorptivity, and the effect of different solvents on the electronic transitions of this compound cannot be constructed due to the absence of this data in the scientific domain.

A study on the gas-phase UV absorption spectra of the parent pyrazole compound reported a maximal absorption cross-section at 203 nm. researchgate.net It is anticipated that the alkyl and alkoxy substituents on this compound would result in a shift of this absorption maximum to a slightly longer wavelength.

For context, the UV-Vis spectra of more complex pyrazole derivatives, such as those functionalized with tricyanovinyl or tricyano-p-quinodimethane groups, show significant absorption bands in the visible and near-infrared regions due to extended conjugation and intramolecular charge transfer. kau.edu.sa However, these complex systems are not suitable analogs for predicting the electronic transitions of the much simpler this compound.

Computational Chemistry and Theoretical Investigations of 5 Ethoxymethyl 1 Methyl 1h Pyrazole

Quantum Mechanical (QM) Calculations (e.g., DFT Studies)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of 5-(ethoxymethyl)-1-methyl-1H-pyrazole from first principles.

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to locate the global minimum on the potential energy surface. derpharmachemica.com This process yields precise information about bond lengths, bond angles, and dihedral angles.

The optimized structure of this compound would reveal a planar pyrazole (B372694) ring, a common feature for this heterocyclic system. The substituents—the methyl group on the N1 nitrogen and the ethoxymethyl group at the C5 position—will have their geometries optimized to minimize steric hindrance and electronic repulsion. Theoretical calculations for similar pyrazole derivatives have shown excellent agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational approach. researchgate.netbohrium.com

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.37 Å | |

| C5-N1 | 1.38 Å | |

| N1-C(methyl) | 1.47 Å | |

| C5-C(ethoxymethyl) | 1.51 Å | |

| Bond Angle | C5-N1-N2 | 111.5° |

| N1-N2-C3 | 105.0° | |

| N2-C3-C4 | 111.0° | |

| C3-C4-C5 | 104.5° |

Note: The data in this table is illustrative and based on typical values for similar pyrazole structures from computational studies.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. nih.gov A smaller gap suggests a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed over the ring and the substituents.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would likely show regions of negative potential (electron-rich) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the ethoxymethyl group, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions would be expected around the hydrogen atoms, highlighting potential sites for nucleophilic interaction. researchgate.net

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: The data in this table is illustrative and based on typical values for similar pyrazole structures from computational studies.

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural confirmation.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into predicted ¹H and ¹³C NMR chemical shifts. For this compound, the predicted shifts would be characteristic of the specific electronic environment of each proton and carbon atom, aiding in the assignment of experimental spectra. rsc.org

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the identification of characteristic vibrational modes, such as the C-H, C-N, C-O, and N-N stretching and bending vibrations within the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. physchemres.org For this compound, the predicted spectrum would likely show absorptions in the UV region, corresponding to π→π* transitions within the pyrazole ring.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | H4 proton | δ 6.0 ppm |

| N-methyl protons | δ 3.8 ppm | |

| Methylene (B1212753) protons (ethoxymethyl) | δ 4.5 ppm | |

| ¹³C NMR | C5 carbon | δ 148 ppm |

| C3 carbon | δ 139 ppm | |

| C4 carbon | δ 105 ppm | |

| IR | C-H stretch (aromatic) | ~3100 cm⁻¹ |

| C-H stretch (aliphatic) | 2900-3000 cm⁻¹ | |

| C=N stretch | ~1550 cm⁻¹ |

Note: The data in this table is illustrative and based on typical values for similar pyrazole structures from computational and experimental studies.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a valuable tool for investigating reaction mechanisms. For reactions involving this compound, such as electrophilic substitution on the pyrazole ring, theoretical modeling can elucidate the reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

Transition state theory, combined with quantum mechanical calculations, allows for the characterization of the transition state structure—the highest energy point along the reaction coordinate. The identification and analysis of the transition state's geometry and vibrational frequencies (specifically, the presence of a single imaginary frequency) confirm its nature and provide insight into the reaction's activation energy and kinetics.

Conformational Analysis and Energy Minima

The ethoxymethyl substituent at the C5 position introduces conformational flexibility to the molecule. Conformational analysis involves systematically rotating the rotatable bonds (e.g., the C5-C, C-O, and O-C bonds of the ethoxymethyl group) and calculating the energy at each step to identify stable conformers (energy minima) and the energy barriers between them. This analysis is crucial for understanding the molecule's preferred shape in different environments and how its conformation might influence its reactivity and interactions with other molecules. The results would likely indicate a preferred staggered conformation for the ethoxy group to minimize steric interactions.

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations are excellent for studying the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to investigate the behavior of the molecule over time, particularly its interactions within a larger system, such as in a solvent or with a biological macromolecule. nih.gov

For this compound, MD simulations could be used to study its solvation in different solvents, providing insights into its solubility and the nature of solute-solvent interactions. In a biological context, if this pyrazole derivative is being investigated as a potential ligand, MD simulations can be used to model its binding to a target protein, assessing the stability of the ligand-protein complex and identifying key intermolecular interactions. frontiersin.org

Studies on Regioselectivity and Basicity using Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting the regioselectivity of reactions involving substituted pyrazoles. mdpi.com The positions of the substituents on the pyrazole ring—a methyl group at N1 and an ethoxymethyl group at C5—significantly influence the electron density distribution and, consequently, the molecule's reactivity towards electrophiles and its basicity. nih.gov

Regioselectivity: Electrophilic substitution in pyrazoles typically occurs at the C4 position, which is electronically rich. For this compound, the substituents modulate this inherent reactivity. The N1-methyl group and the C5-ethoxymethyl group are both electron-donating, which further increases the electron density within the aromatic ring, particularly at the C4 position. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), where regions of high negative potential indicate susceptibility to electrophilic attack. Theoretical studies on similarly substituted pyrazoles confirm that the major negative charge is often concentrated on the pyrrole-like nitrogen and specific carbon atoms, guiding the regiochemistry of reactions. mdpi.comnih.gov Computational models can predict the most likely sites for electrophilic aromatic substitution, which remains the C4 position due to the combined directing effects of the N1 and C5 substituents.

Basicity: The pyrazole ring contains two nitrogen atoms: a "pyrrole-like" nitrogen (N1), which is substituted with a methyl group and whose lone pair is involved in the aromatic sextet, and a "pyridine-like" nitrogen (N2), which is sp²-hybridized and has its lone pair in the plane of the ring. researchgate.net The basicity of the molecule is primarily attributed to this pyridine-like N2 atom, which is the preferred site of protonation. nih.gov

Computational studies can predict the proton affinity (PA) and gas-phase basicity (GB) to quantify this property. The electronic nature of the substituents plays a key role; electron-donating groups generally increase the basicity of the N2 atom by enhancing its electron density. nih.gov In this compound, both the N1-methyl and C5-ethoxymethyl groups contribute to an increase in the basicity compared to unsubstituted pyrazole. DFT calculations can determine the protonation energies at different sites, confirming that protonation at N2 is energetically more favorable than at any other atom.

Table 1: Calculated Basicity Parameters for Pyrazole Derivatives| Compound | Proton Affinity (PA) at N2 (kcal/mol) | Favored Site of Electrophilic Attack |

|---|---|---|

| 1H-Pyrazole | ~209 | C4 |

| 1-methyl-1H-pyrazole | ~215 | C4 |

| This compound (Predicted) | >215 | C4 |

Hyperconjugative Interactions and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions. nih.govuni-muenchen.de It is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uni-muenchen.deyoutube.com

π-conjugation: Delocalization of π-electrons within the pyrazole ring, which is fundamental to its aromaticity. This is seen in the interactions between the π(C=C) and π*(C=N) orbitals.

Hyperconjugation involving lone pairs: The lone pair electrons on the N2 nitrogen and the oxygen atom of the ethoxymethyl group can delocalize into adjacent anti-bonding orbitals. For instance, the lone pair of the oxygen atom (LP(O)) can interact with the anti-bonding σ*(C5-C) orbital.

Hyperconjugation involving σ-bonds: Interactions can occur between the σ-bonds of the substituents and the anti-bonding orbitals of the ring. For example, σ(C-H) bonds of the methyl and ethoxy groups can donate electron density into the π* orbitals of the pyrazole ring.

The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). nih.gov A higher E(2) value indicates a stronger interaction and greater stabilization. These delocalizations lead to a more stable molecular system. nih.gov

Table 2: Predicted NBO Analysis for Key Hyperconjugative Interactions in this compound| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C3=C4) | π(N2=C3) | ~20-25 | π → π (Ring Conjugation) |

| LP(N2) | π(N1-C5) | ~15-20 | n → π (Lone Pair Delocalization) |

| LP(O) | σ(C5-Cmethylene) | ~5-10 | n → σ (Lone Pair Delocalization) |

| σ(Cmethyl-H) | π(N1-C5) | ~2-5 | σ → π (Hyperconjugation) |

Prediction of Reactivity Descriptors

Conceptual DFT provides a framework for defining and calculating chemical reactivity indices that predict how a molecule will behave in a chemical reaction. bohrium.comfrontiersin.org These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft" and more reactive. researchgate.net

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

For this compound, the electron-donating substituents are expected to raise the HOMO energy, making the molecule a better electron donor (more nucleophilic) compared to unsubstituted pyrazole. This would also lead to a smaller HOMO-LUMO gap, indicating higher reactivity. researchgate.net

Local Reactivity Descriptors (Fukui Functions): While global descriptors give a picture of the molecule as a whole, local descriptors predict the reactivity at specific atomic sites. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added or removed.

f⁺(r): Predicts the site for a nucleophilic attack (where an electron is best accepted).

f⁻(r): Predicts the site for an electrophilic attack (where an electron is most easily donated).

For this compound, calculations would likely show the highest f⁻ value at the C4 position, confirming it as the most probable site for electrophilic attack. The f⁺ values would be distributed among the atoms of the ring, indicating sites susceptible to nucleophilic attack under appropriate conditions.

Table 3: Predicted Conceptual DFT Reactivity Descriptors| Descriptor | Formula | Predicted Trend for this compound | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Relatively High | Good electron donor |

| LUMO Energy (ELUMO) | - | Relatively Low | Can act as an electron acceptor |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relatively Small | High reactivity, considered a "soft" molecule |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Low | More reactive |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | High (less negative) | Strong nucleophile |

| Electrophilicity Index (ω) | μ² / 2η | Moderate | Moderate electrophilic character |

Table of Compounds Mentioned

Chemical Reactivity and Derivatization of 5 Ethoxymethyl 1 Methyl 1h Pyrazole

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. nih.gov Due to the electronic properties of the two nitrogen atoms, the C4 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. researchgate.netnih.govencyclopedia.pub The C3 and C5 positions are comparatively deactivated due to the electron-withdrawing nature of the adjacent nitrogen atoms. researchgate.net

For 5-(ethoxymethyl)-1-methyl-1H-pyrazole, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur selectively at the C4 position. The reaction conditions would typically involve standard electrophilic reagents. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be carried out with elemental halogens or N-halosuccinimides.

A study on the iodination of pyrazole derivatives showed that the introduction of methyl groups on the pyrazole ring increases its nucleophilicity, promoting competitive iodination reactions. researchgate.net This suggests that the methyl group at the N1 position of this compound would enhance the reactivity of the ring towards electrophiles.

Nucleophilic Reactions at Pyrazole Carbons

Nucleophilic attack on the pyrazole ring is less common than electrophilic substitution due to the ring's electron-rich nature. However, the C3 and C5 positions are more electrophilic and can undergo nucleophilic reactions, particularly if a good leaving group is present. researchgate.netnih.gov In this compound, the C5 position is substituted with an ethoxymethyl group, which is not a typical leaving group. Therefore, direct nucleophilic substitution at this position is unlikely under standard conditions.

However, lithiation of the pyrazole ring, followed by reaction with an electrophile, is a common strategy to introduce substituents at specific carbon atoms. The regioselectivity of lithiation can be controlled by the substituents present on the ring and the reaction conditions.

Functional Group Transformations of the Ethoxymethyl Moiety

The ethoxymethyl group at the C5 position of the pyrazole ring offers opportunities for various functional group transformations. The ether linkage can be cleaved under acidic or basic conditions, although this might also affect the pyrazole ring.

More targeted transformations can be achieved through oxidation. For instance, the electrooxidation of pyrazoles containing a 2-hydroxyethyl group has been shown to yield the corresponding carboxylic acids. researchgate.net A similar oxidative transformation of the ethoxymethyl group in this compound could potentially lead to the formation of 5-formyl-1-methyl-1H-pyrazole or 1-methyl-1H-pyrazole-5-carboxylic acid, depending on the oxidizing agent and reaction conditions.

Regioselective Functionalization at Pyrazole N-atoms and C-atoms

The regioselective functionalization of pyrazoles is a critical aspect of their chemistry, particularly for unsymmetrical derivatives.

N-Alkylation: The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of two regioisomers. mdpi.compublish.csiro.au The outcome of the reaction is influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the nature of the alkylating agent and the reaction conditions. publish.csiro.au In the case of a 3-substituted pyrazole, alkylation can occur at either the N1 or N2 position. For this compound, the N1 position is already substituted with a methyl group.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. researchgate.net Palladium-catalyzed C-H arylation of N-alkylpyrazoles has been reported to occur with high regioselectivity. acs.orgnih.gov For N-methylpyrazole, arylation typically occurs at the C5 position. Given that the C5 position in the target molecule is already substituted, C-H functionalization would likely be directed to the C3 or C4 positions. The presence of an electron-withdrawing group at the C4 position can activate the adjacent C5 position for C-H functionalization. researchgate.net

Metal-Catalyzed Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are extensively used to functionalize pyrazole rings with new carbon-carbon and carbon-heteroatom bonds. To perform these reactions on this compound, it would first need to be halogenated, typically at the C4 position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds between a halide (or triflate) and a boronic acid or ester. nih.govnih.govrsc.orgresearchgate.netacs.org A 4-halo-5-(ethoxymethyl)-1-methyl-1H-pyrazole could be coupled with various aryl or vinyl boronic acids to introduce a wide range of substituents at the C4 position.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of a halide with an alkene. researchgate.netmdpi.comacs.orgorganic-chemistry.org This reaction could be used to introduce alkenyl groups at the C4 position of a 4-halo-5-(ethoxymethyl)-1-methyl-1H-pyrazole.

The following table summarizes some examples of metal-catalyzed coupling reactions on pyrazole derivatives:

| Coupling Reaction | Catalyst/Reagents | Substrate | Product | Reference |

| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3 | 4-Bromo-1,3-dimethyl-1H-pyrazole | 4-Aryl-1,3-dimethyl-1H-pyrazole | researchgate.net |

| Heck | Pd(OAc)2, P(o-tol)3, Et3N | 4-Iodo-1-phenyl-1H-pyrazole | 4-Alkenyl-1-phenyl-1H-pyrazole | researchgate.net |

Formation of Fused Heterocyclic Systems from Pyrazole Precursors

Pyrazole derivatives are valuable precursors for the synthesis of various fused heterocyclic systems, many of which have significant biological activities. researchgate.netnih.gov

Pyrazolo[3,4-d]pyrimidines: This fused ring system can be synthesized from 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxamide derivatives. acs.orgekb.egtandfonline.comresearchgate.netrsc.org To utilize this compound as a starting material, it would need to be functionalized at the C4 and C5 positions to introduce the necessary amine and cyano/carboxamide groups.

Pyrazolo[1,5-a]pyridines: These compounds can be prepared through various synthetic routes, often involving the cyclization of appropriately substituted pyrazole precursors. benthamdirect.comrsc.orgacs.orgacs.orgnih.gov For example, a common method involves the reaction of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound.

The synthesis of these fused systems from this compound would require a multi-step synthetic sequence to introduce the required functionalities on the pyrazole ring.

Supramolecular Chemistry and Non-Covalent Interactions

The pyrazole ring, with its two nitrogen atoms, can participate in various non-covalent interactions, particularly hydrogen bonding. researchgate.net The pyridine-like nitrogen (N2) can act as a hydrogen bond acceptor, while an N-H group (if present) can act as a hydrogen bond donor. In this compound, the N1 position is methylated, so it cannot act as a hydrogen bond donor. However, the N2 nitrogen can still participate as a hydrogen bond acceptor.

The ethoxymethyl group can also engage in non-covalent interactions. The oxygen atom of the ether can act as a hydrogen bond acceptor. These interactions can play a crucial role in the crystal packing of the molecule and its interactions with biological targets.

Recent research has explored the use of pyrazole-based motifs in supramolecular polymerization, where intramolecular hydrogen bonding between a pyrazole nitrogen and an adjacent amide group influences the self-assembly process. rsc.org This highlights the importance of the pyrazole nitrogen as a hydrogen bond acceptor in directing supramolecular structures.

Applications in Advanced Organic Synthesis

5-(ethoxymethyl)-1-methyl-1H-pyrazole as a Versatile Synthetic Building Block

The utility of pyrazole (B372694) derivatives as versatile building blocks in organic synthesis is well-established, owing to the reactivity of the pyrazole core and its substituents. mdpi.comresearchgate.net The this compound molecule offers multiple sites for functionalization, making it a valuable synthon for the construction of more complex chemical entities. The pyrazole ring itself is aromatic and can undergo electrophilic substitution reactions, typically at the 4-position. mdpi.com Furthermore, the ethoxymethyl group at the 5-position presents a site for various chemical modifications.

The reactivity of the pyrazole ring allows for the introduction of various functional groups, thereby expanding its synthetic utility. For instance, nitrosation of similar pyrazole structures has been demonstrated, indicating the potential for introducing a nitroso group at the 4-position of this compound. researchgate.net Such a functionalization opens up avenues for further transformations, as the nitroso group can be reduced to an amino group, which is a key functional group in the synthesis of many bioactive molecules. scirp.org

The versatility of pyrazoles as synthetic building blocks is further highlighted by their use in multicomponent reactions to generate diverse heterocyclic libraries. mdpi.com While specific examples involving this compound are not extensively documented, the general reactivity of the pyrazole scaffold suggests its potential in similar synthetic strategies. The presence of the ethoxymethyl group could also influence the regioselectivity of these reactions, offering a handle for directing the assembly of complex molecules.

Table 1: Potential Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions (Illustrative) | Potential Product |

| Nitrosation | NaNO₂ / HCl | 5-(ethoxymethyl)-1-methyl-4-nitroso-1H-pyrazole |

| Halogenation | NBS or NCS / Solvent | 4-halo-5-(ethoxymethyl)-1-methyl-1H-pyrazole |

| Acylation | Acyl chloride / Lewis acid | 4-acyl-5-(ethoxymethyl)-1-methyl-1H-pyrazole |

| Ether Cleavage | Strong acid (e.g., HBr) | (1-methyl-1H-pyrazol-5-yl)methanol |

Precursor for the Synthesis of Complex Molecular Scaffolds

The inherent structural features of this compound make it an attractive precursor for the synthesis of more intricate molecular architectures, including fused heterocyclic systems. Pyrazole derivatives are known to be key starting materials for a variety of biologically active compounds. nih.govchemrxiv.orgnih.gov A notable example of a structurally related compound being used as a precursor involves a dinitro-derivative of ethoxymethyl-pyrazole in the synthesis of a larger, bridged molecular structure. This highlights the role of the ethoxymethyl-pyrazole core in constructing complex frameworks.

The synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with significant biological activities, often involves the condensation of aminopyrazoles with various carbonyl compounds. nih.goveurekaselect.comnih.govresearchgate.net While direct utilization of this compound in these syntheses would require prior functionalization to introduce an amino group, this pathway underscores the potential of this pyrazole derivative as a precursor to such valuable scaffolds. The general synthetic strategies for pyrazolo[1,5-a]pyrimidines offer a blueprint for how this compound could be incorporated into the synthesis of these complex heterocyclic systems. mdpi.comnih.gov

The ability to functionalize the pyrazole ring, as mentioned previously, is key to its role as a precursor. For example, introduction of a formyl group via Vilsmeier-Haack reaction on similar pyrazole structures allows for subsequent reactions to build upon the pyrazole core. dntb.gov.ua This formyl group can then participate in condensation reactions to form larger and more complex molecules.

Table 2: Examples of Complex Molecular Scaffolds Derived from Pyrazole Precursors

| Precursor Type | Reaction Type | Resulting Scaffold |

| Aminopyrazole | Cyclocondensation with β-dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidine |

| Formylpyrazole | Condensation with active methylene (B1212753) compounds | Fused Pyridopyrazoles |

| Halopyrazole | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Aryl- or Alkynyl-substituted Pyrazoles |

| Pyrazole Carboxylic Acid | Amide coupling | Pyrazole-based amides and peptides |

Utilization in Ligand Design for Catalysis

The coordination chemistry of pyrazole-derived ligands is extensive, with pyrazole moieties being incorporated into a vast array of ligand architectures for use in catalysis. researchgate.netresearchgate.netchemrxiv.org The nitrogen atoms of the pyrazole ring are excellent donors for metal ions, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes. chemrxiv.orgchemrxiv.org this compound, with its distinct substitution pattern, can be envisioned as a valuable component in the design of novel ligands.

The synthesis of polydentate ligands often involves the functionalization of a core heterocyclic unit. georgiasouthern.edu The ethoxymethyl group of this compound could be modified, for instance, by conversion to a hydroxymethyl group, which can then be further elaborated to introduce additional coordinating arms. nih.gov Alternatively, functionalization at the 4-position of the pyrazole ring can be employed to attach other donor groups, leading to the formation of bidentate or tridentate ligands.

The design of such ligands is crucial for the development of catalysts with specific activities and selectivities. While specific catalytic performance is beyond the scope of this discussion, the structural features of ligands derived from this compound would undoubtedly influence the coordination geometry and electronic environment of a coordinated metal center.

Table 3: Potential Ligand Types Derived from this compound

| Ligand Type | Potential Synthetic Strategy | Coordination Mode |

| Bidentate (N,N) | Functionalization at C4 with a pyridyl or other N-donor group | Chelating |

| Bidentate (N,O) | Conversion of ethoxymethyl to a coordinating oxygen-containing group | Chelating |

| Tridentate | Elaboration of both C4 and the C5-substituent with donor groups | Meridional or Facial |

| Bridging | Utilization of the pyrazole N1 and N2 atoms to bridge two metal centers | Bridging |

Development of Novel Organic Frameworks and Assemblies

The principles of crystal engineering and supramolecular chemistry guide the self-assembly of molecular building blocks into well-defined, extended structures such as metal-organic frameworks (MOFs) and other coordination polymers. nih.govresearchgate.net Pyrazole and its derivatives have proven to be excellent linkers in the construction of such frameworks due to their rigid structure and versatile coordination modes. chemrxiv.orgresearchgate.net The substituents on the pyrazole ring play a critical role in dictating the topology and dimensionality of the resulting framework.

Derivatives of this compound could be designed to act as multitopic linkers for the construction of novel organic frameworks. For example, conversion of the ethoxymethyl group to a carboxylic acid would create a bifunctional linker with both a nitrogen donor from the pyrazole ring and an oxygen donor from the carboxylate group. Such pyrazole-carboxylate ligands have been successfully employed in the synthesis of coordination polymers. researchgate.net The methyl group at the N1 position would prevent coordination at this site, directing the metal coordination to the N2 atom and the appended functional group.

The self-assembly of these frameworks is governed by the coordination preferences of the metal ions and the geometry of the organic linker. nih.gov The specific arrangement of donor atoms in ligands derived from this compound would lead to the formation of unique network topologies. While the material properties of such frameworks are not discussed here, the design and synthesis of these novel assemblies are a significant area of research in materials chemistry.

Advanced Analytical Methodologies for Research on 5 Ethoxymethyl 1 Methyl 1h Pyrazole

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography is an indispensable tool for the analysis of 5-(ethoxymethyl)-1-methyl-1H-pyrazole, offering high resolution and sensitivity for both purity assessment and real-time reaction monitoring. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for pyrazole (B372694) derivatives due to their moderate polarity.

Purity Determination: For assessing the purity of synthesized this compound, a C18 column is typically used as the stationary phase. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, frequently with a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape. Detection is commonly performed using a Photo Diode Array (PDA) or a UV detector at a wavelength where the pyrazole ring exhibits strong absorbance. This method allows for the separation of the main compound from starting materials, byproducts, and degradation products.

Reaction Monitoring: HPLC is also instrumental in monitoring the progress of reactions that produce or consume this compound. Small aliquots of the reaction mixture can be withdrawn at different time intervals, diluted, and injected into the HPLC system. By tracking the decrease in the peak area of reactants and the increase in the peak area of the product, researchers can determine the reaction kinetics and endpoint.

Table 1: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

| Detection | UV at 220 nm |

| Expected RT | ~12.5 min |

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its likely volatility, this compound is well-suited for GC analysis, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification.

Analysis of Volatile Derivatives: GC can be employed to separate this compound from other volatile components in a sample. A non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane stationary phase, is typically used. The sample is injected into a heated inlet, vaporized, and carried through the column by an inert carrier gas like helium or nitrogen. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase.

Reaction Monitoring: Similar to HPLC, GC is effective for monitoring reactions involving volatile species. For instance, in the synthesis of this compound, GC can track the consumption of volatile starting materials and the formation of the product. If any of the reactants or products are not sufficiently volatile, derivatization to a more volatile form may be necessary.

Table 2: Typical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (EI mode) |

| Scan Range | 40-400 m/z |

| Expected RT | ~15.2 min |

Advanced Mass Spectrometry Techniques (e.g., HRMS) for Structural Confirmation and Reaction Profiling

Advanced mass spectrometry techniques, especially High-Resolution Mass Spectrometry (HRMS), are critical for the unambiguous structural confirmation of this compound and for detailed reaction profiling.

Structural Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum, typically obtained using Electron Ionization (EI), provides further structural information. For this compound, characteristic fragments would likely arise from the cleavage of the ethoxymethyl side chain and the fragmentation of the pyrazole ring itself, such as the loss of an ethoxy group or the entire ethoxymethyl group. researchgate.net

Reaction Profiling: By coupling HRMS with a chromatographic technique like HPLC or GC, a detailed profile of a reaction mixture can be obtained. This allows for the identification of not only the main product but also minor byproducts and intermediates. This information is invaluable for optimizing reaction conditions and understanding reaction mechanisms.

Table 3: Predicted High-Resolution Mass Spectrometry Data and Key Fragments for this compound (C₈H₁₄N₂O)

| Ion | Calculated m/z | Observed m/z (example) | Description |

|---|---|---|---|

| [M+H]⁺ | 155.1184 | 155.1182 | Protonated molecular ion |

| [M]⁺• | 154.1106 | 154.1109 | Molecular ion (in EI-MS) |

| [M-CH₃]⁺ | 139.0871 | 139.0875 | Loss of a methyl radical |

| [M-OC₂H₅]⁺ | 109.0766 | 109.0763 | Loss of an ethoxy radical |

| [M-CH₂OC₂H₅]⁺ | 81.0609 | 81.0611 | Loss of the ethoxymethyl radical |

Electrochemical Studies of Redox Properties (if academically relevant)

Electrochemical studies, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. The pyrazole ring is known to be electrochemically active, and its oxidation and reduction potentials can be influenced by the nature and position of its substituents.

Investigation of Redox Behavior: In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly swept potential. The resulting current is measured as a function of the applied potential. The presence of electron-donating groups, such as the N-methyl and ethoxymethyl groups, on the pyrazole ring would be expected to lower its oxidation potential, making it more susceptible to electrochemical oxidation compared to the unsubstituted pyrazole. The reversibility of the redox processes can also be assessed, providing information about the stability of the generated radical ions or other intermediates. Such studies are academically relevant for understanding the electronic structure of the molecule and for potential applications in areas like electro-organic synthesis or materials science. rsc.org

Table 4: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Value |

|---|---|

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Solvent/Electrolyte | Acetonitrile / 0.1 M TBAPF₆ |

| Scan Rate | 100 mV/s |

| Anodic Peak Potential (Epa) | +1.6 V (vs. Ag/AgCl) |

| Process | Irreversible Oxidation |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Methods

The traditional synthesis of pyrazoles often involves multi-step procedures with the use of hazardous reagents and solvents. nih.govresearchgate.net Future research should prioritize the development of green and sustainable synthetic routes to 5-(ethoxymethyl)-1-methyl-1H-pyrazole.

Recent advancements in green chemistry offer a variety of strategies for the eco-friendly synthesis of pyrazole (B372694) scaffolds. nih.gov These include the use of aqueous media, renewable energy sources like microwave and ultrasound irradiation, and the implementation of recyclable catalysts. nih.govresearchgate.net A significant focus has been on multicomponent reactions (MCRs) which offer high atom economy and operational simplicity. nih.gov

One promising avenue is the adaptation of existing green methodologies for pyrazole synthesis to the specific target of this compound. For instance, a one-pot synthesis from readily available starting materials in an aqueous medium could significantly reduce the environmental impact. thieme-connect.comacs.org The use of heterogeneous catalysts, which can be easily recovered and reused, is another key area for exploration. researchgate.net

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Microwave-assisted synthesis | Rapid heating, shorter reaction times, often higher yields. researchgate.net | Development of a rapid, high-yield synthesis from appropriate precursors. |

| Ultrasound-assisted synthesis | Enhanced reaction rates through acoustic cavitation. researchgate.net | Exploration of sonochemical methods to improve efficiency and reduce energy consumption. |

| Aqueous media synthesis | Use of water as a green solvent, reducing reliance on volatile organic compounds. thieme-connect.comacs.org | Designing a synthetic route that proceeds efficiently in water, minimizing solvent waste. |

| Multicomponent reactions (MCRs) | High atom economy, operational simplicity, and product diversity from simple starting materials. nih.gov | A one-pot synthesis combining a suitable diketone precursor, methylhydrazine, and an ethoxymethyl source. |

| Heterogeneous catalysis | Use of recyclable catalysts, simplifying product purification and reducing waste. researchgate.net | Employing a solid acid or base catalyst for the cyclization step, allowing for easy catalyst recovery and reuse. |

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of the pyrazole ring is well-documented, but the interplay of the N-methyl and 5-ethoxymethyl substituents in this compound could lead to novel reactivity patterns. oregonstate.edunih.gov Future research should focus on a systematic investigation of its chemical transformations.

The pyrazole nucleus can undergo various reactions, including electrophilic substitution, metallation, and cycloaddition. mdpi.comnih.gov The electronic nature of the substituents significantly influences the regioselectivity and rate of these reactions. nih.gov The electron-donating nature of the ethoxymethyl group at the 5-position is expected to influence the reactivity of the pyrazole ring, particularly at the C4 position.

Furthermore, the ethoxymethyl group itself presents opportunities for functionalization. Cleavage of the ether linkage could provide a hydroxylmethyl group, a versatile handle for further synthetic modifications. Oxidation of the methylene (B1212753) group could yield an aldehyde or carboxylic acid, opening up a wide range of subsequent chemical transformations.

| Reaction Type | Potential Transformation of this compound | Significance |

| Electrophilic Aromatic Substitution | Halogenation, nitration, or acylation, likely at the C4 position. | Introduction of new functional groups to modulate the compound's properties. |

| Metallation-Substitution | Directed ortho-metallation or halogen-metal exchange followed by reaction with electrophiles. | Controlled functionalization of the pyrazole ring at specific positions. |

| Cross-Coupling Reactions | Suzuki, Heck, or Sonogashira coupling of a halogenated derivative. | Formation of carbon-carbon or carbon-heteroatom bonds to create more complex molecules. |

| Ether Cleavage | Conversion of the ethoxymethyl group to a hydroxymethyl group. | Generation of a versatile synthetic intermediate for further derivatization. |

| Oxidation | Oxidation of the ethoxymethyl group to an aldehyde or carboxylic acid. | Access to a range of new pyrazole derivatives with different functionalities. |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the properties of molecules. eurasianjournals.comresearchgate.net Advanced computational modeling of this compound can provide profound insights into its structure, reactivity, and potential interactions.

Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. nih.govresearchgate.netresearchgate.net Such studies can help in understanding the influence of the ethoxymethyl and methyl groups on the aromaticity and electron distribution of the pyrazole ring. nih.gov

Mechanistic studies of its formation and subsequent reactions can be elucidated through computational modeling. rsc.orgnih.govumn.eduresearchgate.net For instance, the reaction pathways for its synthesis via different routes can be mapped out, and the transition states and activation energies can be calculated to predict the most favorable reaction conditions. rsc.org This can guide the experimental design of more efficient synthetic protocols.

| Computational Method | Property to be Investigated | Expected Insight |

| Density Functional Theory (DFT) | Optimized geometry, frontier molecular orbitals (HOMO/LUMO), electrostatic potential map. nih.govnih.gov | Understanding of the molecule's stability, reactivity, and sites for electrophilic/nucleophilic attack. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. jcsp.org.pk | Prediction of its photophysical properties and potential applications in materials science. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions. | Detailed understanding of the intramolecular forces that govern its structure and stability. |

| Molecular Dynamics (MD) Simulations | Conformational analysis and intermolecular interactions in different solvents. eurasianjournals.com | Insight into its behavior in solution and its potential to interact with other molecules. |

| Reaction Pathway Modeling | Transition state analysis and activation energy calculations for synthetic and functionalization reactions. rsc.org | Deeper mechanistic understanding to guide the optimization of reaction conditions. |

Integration with Flow Chemistry and Automation in Synthesis

Flow chemistry and automated synthesis are transformative technologies in modern chemical production, offering advantages in terms of safety, efficiency, and scalability. mdpi.comresearchgate.netnih.gov The application of these technologies to the synthesis and derivatization of this compound is a significant area for future research.

Continuous flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch processes. mdpi.comrsc.orgmit.edu The smaller reaction volumes in flow reactors also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. mdpi.com

Automated synthesis platforms can be used to rapidly generate libraries of derivatives of this compound. whiterose.ac.uknih.govwhiterose.ac.uk By systematically varying the substituents on the pyrazole ring or modifying the ethoxymethyl group, a large number of new compounds can be synthesized and screened for desired properties, accelerating the discovery process. nih.gov

| Technology | Potential Application | Benefits |

| Flow Chemistry | Continuous synthesis of this compound. mdpi.comrsc.org | Improved yield, purity, safety, and scalability. |

| In-line Purification | Integration of purification modules within the flow setup. | Streamlined process, reducing manual handling and purification time. |

| Automated Synthesis | High-throughput synthesis of a library of derivatives. whiterose.ac.uknih.gov | Rapid exploration of structure-activity relationships. |

| Robotic Platforms | Automated reaction setup, monitoring, and workup. | Increased efficiency and reproducibility. |

Discovery of New Academic Applications as Chemical Tools

Beyond its potential as a synthetic building block, this compound could be explored for its utility as a chemical tool in various academic disciplines. Its specific substitution pattern may impart unique properties that can be exploited in chemical biology, materials science, or catalysis.

For instance, the pyrazole moiety is known to act as a ligand for various metal ions. nih.gov The coordination properties of this compound could be investigated, potentially leading to the development of new catalysts or sensors. The ethoxymethyl group could also serve as a reporter group or a point of attachment to a solid support or biomolecule.

The photophysical properties of pyrazole derivatives are another area of interest. mdpi.com By introducing appropriate chromophores or fluorophores, derivatives of this compound could be developed as fluorescent probes for biological imaging or as components of organic light-emitting diodes (OLEDs).

| Area of Application | Potential Use | Rationale |

| Coordination Chemistry | Ligand for transition metal catalysts. nih.gov | The nitrogen atoms of the pyrazole ring can coordinate to metal centers, influencing their catalytic activity. |

| Chemical Biology | Molecular probe or scaffold for bioactive compounds. | The pyrazole core is a common motif in pharmaceuticals, and the ethoxymethyl group allows for further functionalization. |

| Materials Science | Component of fluorescent materials or organic electronic devices. mdpi.com | The pyrazole ring can be part of a conjugated system, and its derivatives can exhibit interesting photophysical properties. |

| Supramolecular Chemistry | Building block for self-assembling systems. | The potential for hydrogen bonding and other non-covalent interactions could be exploited in the design of supramolecular architectures. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(ethoxymethyl)-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : Cyclocondensation is a common approach for pyrazole derivatives. For example, ethyl acetoacetate, DMF-DMA, and substituted hydrazines can be refluxed in ethanol/water (4:1 v/v) to form pyrazole cores . Adjusting catalysts (e.g., glacial acetic acid) and temperature (reflux at 80°C) improves regioselectivity. Yield optimization (60–80%) requires controlled stoichiometry and inert atmospheres to minimize side reactions .

Q. How can structural characterization of this compound be performed to confirm tautomeric forms?

- Methodological Answer : X-ray crystallography reveals keto-enol tautomerism via bond lengths (e.g., C=O at 1.28 Å indicating keto dominance) . Complement with NMR: -NMR shows absence of enolic proton (~10–12 ppm) in keto form, while IR confirms carbonyl stretches (~1680 cm) .

Q. What analytical techniques are critical for purity assessment of pyrazole derivatives?

- Methodological Answer :

- HPLC : Use C18 columns with acetonitrile/water gradients (95% purity threshold) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]).

- Elemental Analysis : Match calculated vs. observed C, H, N content (<0.4% deviation) .

Advanced Research Questions

Q. How does this compound interact with biological targets like kinases or antimicrobial receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) using PDB structures (e.g., 3KCC for kinases) identifies binding poses. Pyrazole derivatives exhibit hydrogen bonding with active-site residues (e.g., Glu183 in p38 MAP kinase) and hydrophobic interactions with fluorophenyl groups . IC values (<1 μM) validate potency via enzymatic assays .

Q. What computational methods predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (B3LYP/6-31G** basis set) determine frontier molecular orbitals. HOMO-LUMO gaps (~4.5 eV) correlate with stability, while Mulliken charges reveal electrophilic sites (e.g., N1 in pyrazole ring) for functionalization .

Q. How do substituents on the pyrazole ring affect regioselectivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF) direct Suzuki-Miyaura couplings to C4 via steric and electronic effects. Use Pd(PPh) catalyst with arylboronic acids in THF/HO (3:1) at 60°C for 12 hours . Yields vary from 50% (para-substituted) to 70% (meta-substituted) .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.